molecular formula C20H18FNO3 B13994488 7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- CAS No. 82260-84-2

7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-

Cat. No.: B13994488
CAS No.: 82260-84-2
M. Wt: 339.4 g/mol
InChI Key: FIFCGCGJUOEOEZ-UHFFFAOYSA-N
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Description

7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- is a complex organic compound with a unique structure that combines elements of pyrano and acridinone frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- typically involves multi-step organic reactions

  • Step 1: Synthesis of Acridinone Core

      Reagents: Anthranilic acid, acetic anhydride

      Conditions: Reflux in acetic anhydride

      Product: Acridinone intermediate

  • Step 2: Formation of Pyrano Ring

      Reagents: Acridinone intermediate, ethyl acetoacetate

      Conditions: Base-catalyzed cyclization

      Product: Pyrano[2,3-c]acridin-7-one

  • Step 3: Functionalization

      Reagents: Fluorinating agents, methoxy and methylating agents

      Conditions: Various, depending on the specific functional group being introduced

      Product: 7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the acridinone core, potentially converting it to a more reduced form.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups

    Reduction: Reduced acridinone derivatives

    Substitution: Substituted derivatives with various functional groups replacing the fluoro group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a fluorescent probe due to its unique electronic properties. It can be used to label and track biological molecules in various assays.

Medicine

In medicine, 7H-Pyrano[2,3-c]acridin-7-one derivatives are investigated for their potential as anticancer agents. The compound’s ability to intercalate with DNA makes it a promising candidate for cancer therapy.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs.

Molecular Targets and Pathways

    DNA Intercalation: The compound inserts itself between DNA base pairs, disrupting the double helix structure.

    Signal Transduction Pathways: It can interfere with various cellular signaling pathways, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    Acronycine: Another acridinone derivative with anticancer properties.

    Ellipticine: Known for its ability to intercalate with DNA and inhibit topoisomerase II.

    Mitoxantrone: A synthetic anthraquinone with similar DNA intercalation properties.

Uniqueness

7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- stands out due to its unique combination of functional groups, which enhance its chemical reactivity and biological activity. The presence of the fluoro group, in particular, increases its potential as a therapeutic agent by improving its binding affinity to biological targets.

Properties

CAS No.

82260-84-2

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

11-fluoro-6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C20H18FNO3/c1-20(2)9-8-11-14(25-20)10-15(24-4)16-18(11)22(3)17-12(19(16)23)6-5-7-13(17)21/h5-10H,1-4H3

InChI Key

FIFCGCGJUOEOEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=C(N3C)C(=CC=C4)F)C

Origin of Product

United States

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